
N-tert-Butyl-N'-methyl-P-phenylphosphonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide typically involves the reaction of tert-butylamine, methylamine, and phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butylamine with phenylphosphonic dichloride: This step involves the nucleophilic substitution of one of the chlorine atoms in phenylphosphonic dichloride by tert-butylamine.
Reaction of the intermediate with methylamine: The intermediate formed in the first step undergoes a second nucleophilic substitution with methylamine, resulting in the formation of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
科学研究应用
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism of action of N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic diamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
相似化合物的比较
Similar Compounds
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide: Unique due to its specific substitution pattern and reactivity.
N-tert-Butyl-N’-methyl-P-mesitylphosphonic diamide: Similar structure but with a mesityl group instead of a phenyl group.
N-tert-Butyl-N’-methyl-P-phenylphosphonamidic diamide: Contains an additional amide group, altering its reactivity and applications.
Uniqueness
N-tert-Butyl-N’-methyl-P-phenylphosphonic diamide stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its unique substitution pattern allows for specific interactions with molecular targets, enhancing its utility in research and industrial applications.
属性
CAS 编号 |
111783-65-4 |
|---|---|
分子式 |
C11H19N2OP |
分子量 |
226.25 g/mol |
IUPAC 名称 |
2-methyl-N-[methylamino(phenyl)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C11H19N2OP/c1-11(2,3)13-15(14,12-4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,12,13,14) |
InChI 键 |
WSHNILCKAPXJKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NP(=O)(C1=CC=CC=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


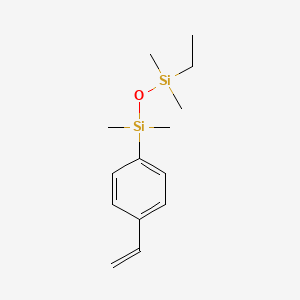
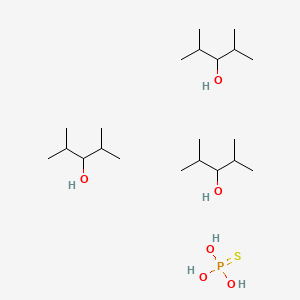

![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
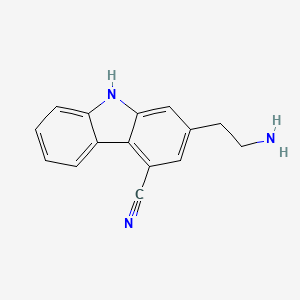
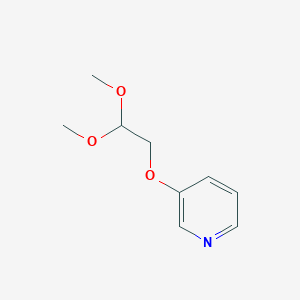
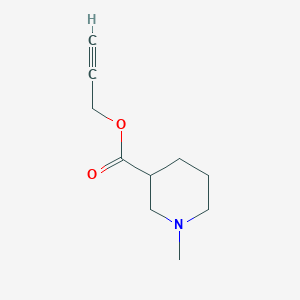
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
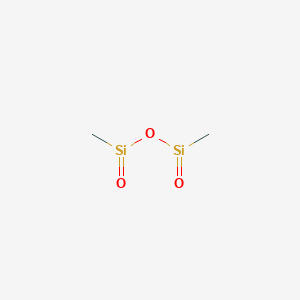

![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)


